molecular formula C11H15NO3 B4678566 4-(4-methoxyphenoxy)butanamide

4-(4-methoxyphenoxy)butanamide

Cat. No. B4678566
M. Wt: 209.24 g/mol
InChI Key: QHBHKGWQIPVPCE-UHFFFAOYSA-N
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Description

4-(4-methoxyphenoxy)butanamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 227.27 g/mol.

Scientific Research Applications

1. Pharmacological Applications

  • Gastric Acid Antisecretory Activity : A study by Ueda et al. (1991) explored the synthesis of N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, demonstrating their effectiveness as antiulcer agents. These compounds, including a derivative of 4-(4-methoxyphenoxy)butanamide, showed promising results in inhibiting gastric acid secretion in rats, indicating potential applications in treating gastric ulcers (Ueda et al., 1991).

2. Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Properties : Research by Sirajuddin et al. (2015) focused on the synthesis of N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide. This compound exhibited significant antimicrobial activity, and its anticancer potential was demonstrated through in vitro studies on lung carcinoma cell lines. The study highlights the compound's potential as a therapeutic agent in both antimicrobial and anticancer applications (Sirajuddin et al., 2015).

3. Materials Science and Chemistry Applications

  • High-Performance Renewable Thermosetting Resin : Harvey et al. (2014) synthesized a renewable bisphenol derivative from eugenol, which was then converted to a bis(cyanate) ester. This compound, related to this compound, demonstrated excellent thermal stability and potential for use in maritime environments, showcasing its application in materials science (Harvey et al., 2014).

4. Antifungal Applications

  • Antifungal Activities : A study by Lee et al. (1999) investigated the antifungal properties of various N‐Aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides. These compounds showed effectiveness against several fungi, indicating their potential use in developing antifungal agents (Lee et al., 1999).

properties

IUPAC Name

4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBHKGWQIPVPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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